![molecular formula C15H15N3O4 B2399421 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide CAS No. 478262-46-3](/img/structure/B2399421.png)
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide, also known as M2PN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. M2PN is a derivative of nicotinamide, which is a well-known vitamin B3 compound.
作用机制
The mechanism of action of 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cell growth and proliferation. 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has also been shown to induce apoptosis in cancer cells by activating certain pathways that lead to cell death.
Biochemical and Physiological Effects:
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been found to induce DNA damage, inhibit cell cycle progression, and activate certain apoptotic pathways. In addition, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.
实验室实验的优点和局限性
One of the main advantages of using 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide in lab experiments is its relatively simple synthesis method, which allows for easy scaling up of production. In addition, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been shown to have low toxicity, making it a safer alternative to other compounds that are used in scientific research. However, one of the limitations of using 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide research. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective treatments. Additionally, further research is needed to explore the potential side effects and toxicity of 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide in humans, which could help to determine its safety for clinical use.
In conclusion, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its simple synthesis method, low toxicity, and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. Further research is needed to explore its full potential and determine its safety for clinical use.
合成方法
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide can be synthesized by reacting 4-methoxy-2-nitrobenzaldehyde with nicotinamide in the presence of sodium borohydride. The resulting compound is then reacted with hydroxylamine hydrochloride to form 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide. The synthesis method is relatively straightforward and can be easily scaled up for larger production.
科学研究应用
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been shown to have potential therapeutic applications in various fields of scientific research. In cancer research, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
4-methoxy-N-[(E)-methoxyiminomethyl]-2-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-8-9-16-15(22-11-6-4-3-5-7-11)13(12)14(19)17-10-18-21-2/h3-10H,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSAWDDXAZUIQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)NC=NOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N/C=N/OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

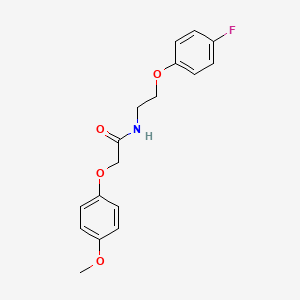
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2399339.png)
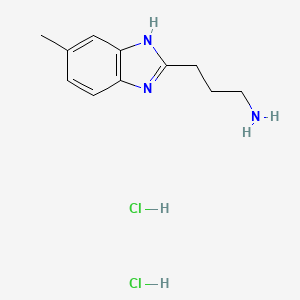
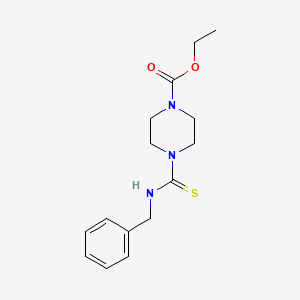
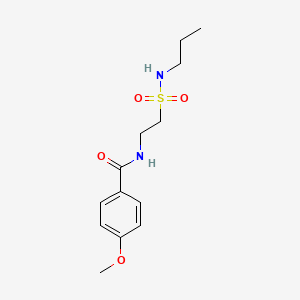

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluoropyridin-3-yl)methanone](/img/structure/B2399349.png)

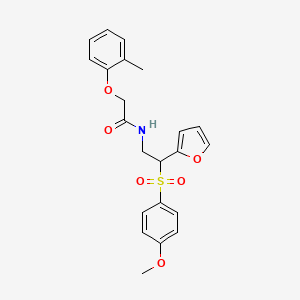
![1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2399353.png)

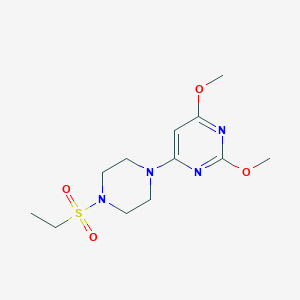
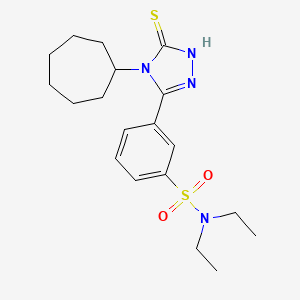
![2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2399361.png)